

# Solubility Profile of (R)-tert-Butyl 3-aminoazepane-1-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** (R)-tert-Butyl 3-aminoazepane-1-carboxylate

**Cat. No.:** B588431

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**, a key building block in contemporary drug discovery and development. The document outlines its physicochemical properties, estimated solubility in a range of common organic solvents, and detailed experimental protocols for solubility determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, formulation, and development of novel therapeutics.

## Introduction

**(R)-tert-Butyl 3-aminoazepane-1-carboxylate** is a versatile heterocyclic intermediate widely utilized in the synthesis of complex pharmaceutical compounds.<sup>[1]</sup> Its azepane core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The presence of a primary amine and a tert-butoxycarbonyl (Boc) protecting group makes it an ideal starting material for the introduction of diverse functionalities, facilitating the exploration of chemical space in drug discovery programs.<sup>[2][3]</sup> The tert-butyl ester group is known to generally enhance the solubility of compounds in organic solvents, a crucial property for synthetic manipulation and formulation.<sup>[2][4]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems and for the design of experimental procedures.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[5][6]
Molecular Weight	214.31 g/mol	[2]
Appearance	Liquid	[2][5]
Boiling Point	296.5 ± 33.0 °C at 760 mmHg	[5]
IUPAC Name	tert-butyl (3R)-3-aminoazepane-1-carboxylate	[5]
CAS Number	1032684-85-7	[5][6]

## Estimated Solubility in Organic Solvents

While specific quantitative solubility data for **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** is not readily available in the public domain, an estimation of its solubility profile can be derived from the behavior of structurally similar compounds, such as other Boc-protected amines and tert-butyl esters. The bulky, non-polar tert-butyl group generally imparts good solubility in a wide range of organic solvents. The presence of the polar amino group may slightly reduce solubility in non-polar solvents while enhancing it in polar aprotic and protic solvents.

Table 2 provides an estimated qualitative and quantitative solubility profile for **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** in various organic solvents at ambient temperature. It is crucial to note that these values are estimations and should be experimentally verified for precise applications.

Solvent	Class	Estimated Qualitative Solubility	Estimated Quantitative Solubility ( g/100 mL)
Dichloromethane (DCM)	Chlorinated	Very Soluble	> 20
Chloroform	Chlorinated	Very Soluble	> 20
Tetrahydrofuran (THF)	Ether	Soluble	10 - 20
Diethyl Ether	Ether	Moderately Soluble	5 - 10
Ethyl Acetate (EtOAc)	Ester	Soluble	10 - 20
Acetone	Ketone	Soluble	10 - 20
Acetonitrile (MeCN)	Nitrile	Soluble	10 - 20
Dimethylformamide (DMF)	Amide	Very Soluble	> 20
Dimethyl Sulfoxide (DMSO)	Sulfoxide	Very Soluble	> 20
Methanol (MeOH)	Alcohol	Very Soluble	> 20
Ethanol (EtOH)	Alcohol	Very Soluble	> 20
Isopropanol (IPA)	Alcohol	Soluble	10 - 20
Toluene	Aromatic Hydrocarbon	Moderately Soluble	5 - 10
Hexanes	Aliphatic Hydrocarbon	Sparingly Soluble	< 1

## Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** in an organic solvent using the isothermal equilibrium method.

Objective: To determine the equilibrium concentration of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** in a selected organic solvent at a constant temperature.

Materials and Equipment:

- **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**
- Selected organic solvent (analytical grade)
- Jacketed glass vessel with a magnetic stirrer
- Constant temperature water bath
- Calibrated thermometer or temperature probe
- Analytical balance
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

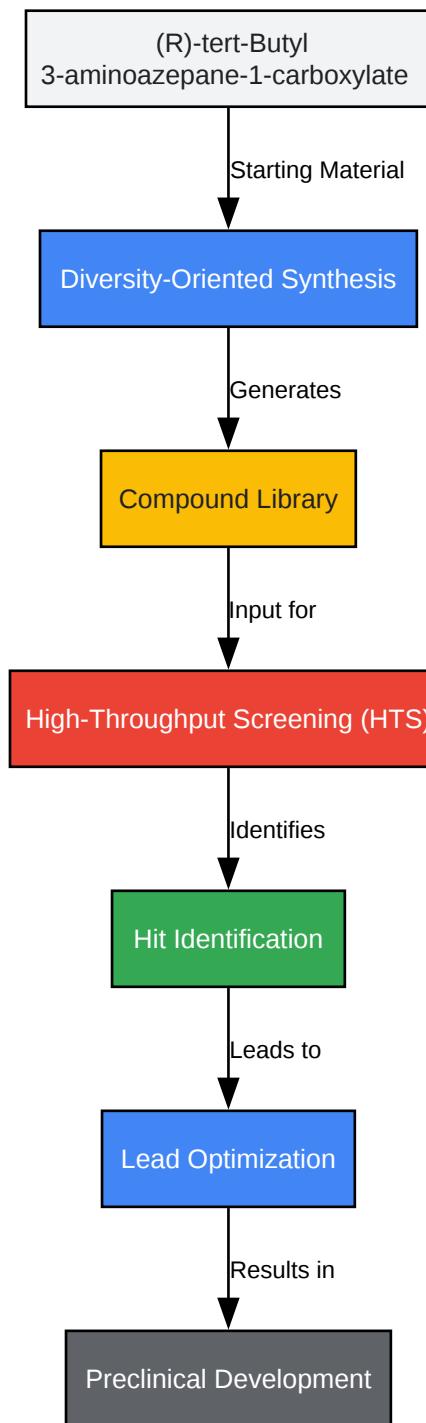
Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** in the chosen solvent. These will be used to generate a calibration curve.
- Temperature Control: Set the constant temperature water bath to the desired experimental temperature and connect it to the jacketed glass vessel. Allow the solvent in the vessel to equilibrate at this temperature.
- Equilibration: Add an excess amount of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** to the temperature-controlled solvent in the vessel. Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid indicates that a saturated solution has been formed.

- Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the saturated solution) using a pre-heated syringe to prevent precipitation.
- Filtration: Immediately pass the withdrawn sample through a syringe filter to remove any suspended solid particles.
- Sample Preparation for Analysis: Accurately weigh a portion of the filtered saturated solution. Dilute this sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
- Analysis: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC system. Determine the concentration of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** in the diluted sample by comparing its response to the calibration curve.
- Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mole fraction.

## Role in Drug Development Workflow

**(R)-tert-Butyl 3-aminoazepane-1-carboxylate** serves as a critical starting material in the drug development pipeline. Its structural features allow for the systematic synthesis of compound libraries for screening and lead optimization.

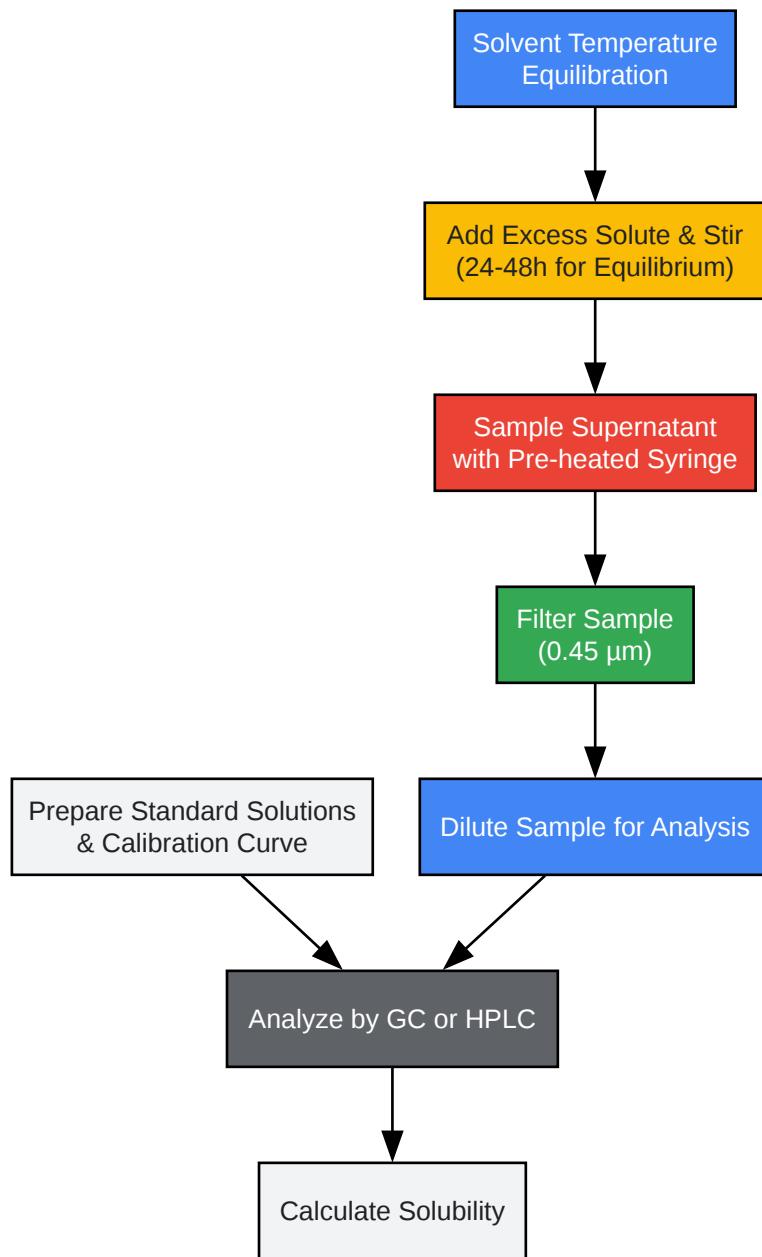


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Caption: Drug development workflow utilizing the target compound.

## Experimental Workflow for Solubility Determination

The experimental protocol for determining solubility follows a logical sequence of steps to ensure accurate and reproducible results.



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Caption: Workflow for solubility determination.

## Conclusion

**(R)-tert-Butyl 3-aminoazepane-1-carboxylate** is a valuable building block in pharmaceutical research, and understanding its solubility is paramount for its effective use. While precise quantitative data requires experimental determination, its structural characteristics suggest good solubility in a broad range of common organic solvents. The provided experimental protocol offers a robust method for obtaining accurate solubility data, which is essential for optimizing reaction conditions, purification processes, and formulation development.

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